molecular formula C22H20ClN3O2S B3590808 4-chloro-N~1~-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide

4-chloro-N~1~-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide

Cat. No.: B3590808
M. Wt: 425.9 g/mol
InChI Key: HUKXMUQUKXGGHG-UHFFFAOYSA-N
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Description

4-chloro-N~1~-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring substituted with a naphthylmethyl group, a benzenesulfonamide moiety, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N~1~-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3,5-dimethylpyrazole with 1-naphthylmethyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N~1~-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N~1~-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N~1~-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound may interact with other proteins or receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N~1~-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide is unique due to its combination of a naphthylmethyl group and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S/c1-15-22(25-29(27,28)20-12-10-19(23)11-13-20)16(2)26(24-15)14-18-8-5-7-17-6-3-4-9-21(17)18/h3-13,25H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKXMUQUKXGGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC3=CC=CC=C32)C)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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